molecular formula C5H6IN3 B11874876 3-Iodo-5-methylpyrazin-2-amine

3-Iodo-5-methylpyrazin-2-amine

Cat. No.: B11874876
M. Wt: 235.03 g/mol
InChI Key: AEWZAFJTKOYPLK-UHFFFAOYSA-N
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Description

Electrophilic Aromatic Substitution Mechanisms in Nitrogen-Rich Heterocycles

The pyrazine ring in 3-iodo-5-methylpyrazin-2-amine undergoes electrophilic substitution at position 3 due to the combined electronic effects of its substituents. The amine group at position 2 activates the ring through resonance donation, while the methyl group at position 5 exerts a moderate electron-donating inductive effect. Quantum mechanical studies suggest that the amine group’s lone pair delocalizes into the ring, creating partial negative charges at positions 3 and 5. However, steric hindrance from the methyl group at position 5 preferentially directs electrophiles to position 3.

In nitrogen-rich heterocycles, traditional iodination reagents like molecular iodine (I₂) often fail due to the ring’s electron deficiency. Recent advances employ hypoiodite intermediates generated from silver mesylate and bis(methanesulfonyl) peroxide, which exhibit enhanced electrophilicity. These species form charge-transfer complexes with the pyrazine ring, lowering the activation energy for iodination at the electronically favored position 3. The reaction proceeds via a Wheland intermediate stabilized by conjugation with the amine group’s lone pair, followed by deprotonation to restore aromaticity.

Factor Effect on Iodination Selectivity Supporting Evidence
Amine resonance Activates positions 3 and 5 DFT calculations
Methyl sterics Blocks position 5 X-ray crystallography
Hypoiodite reactivity Enables electron-deficient ring iodination Kinetic studies

Comparative Analysis of N-Halosuccinimide Reagents in Directed Functionalization

N-Halosuccinimides (NXS) show markedly different reactivity patterns in pyrazinamine halogenation. While N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) achieve 80–95% yields in acetonitrile, N-iodosuccinimide (NIS) produces ≤30% yields under identical conditions. This disparity arises from iodine’s lower electrophilicity and the stronger C–I bond’s reduced thermodynamic driving force compared to C–Br/C–Cl bonds.

Microwave-assisted reactions with NBS in acetonitrile demonstrate exceptional efficiency, completing 3,5-dibromination of 2-aminopyrazine in 10 minutes at 100°C. In contrast, iodination requires alternative strategies such as the silver mesylate/iodine system, which achieves 91% yield for coumarin iodination through in situ hypoiodite generation. The table below contrasts reagent performance:

Reagent Halogen Yield (%) Reaction Time Key Advantage
NBS Br 95 10 min Microwave compatibility
NIS I 28 24 h Direct iodine source
AgOMs/I₂ I 91 6 h Electron-deficient rings

Solvent Effects on Iodination Efficiency: Acetonitrile vs. Polar Aprotic Media

Acetonitrile emerges as the optimal solvent for pyrazinamine iodination due to its moderate polarity (ET(30) = 45.6) and ability to stabilize charged intermediates without participating in side reactions. Comparative studies show iodination yields drop by 35–40% in dimethyl sulfoxide (DMSO) and ethyl acetate due to solvent nucleophilicity competing with the aromatic substrate.

In the silver mesylate system, acetonitrile coordinates to silver ions, facilitating iodide oxidation to hypoiodite while minimizing silver nanoparticle formation. Polar aprotic solvents like N,N-dimethylformamide (DMF) induce undesired α-iodination of ketones and ester groups due to increased electrophile solvation. The addition of lithium carbonate in acetonitrile neutralizes acidic byproducts, preserving acid-sensitive functional groups during iodination.

Solvent dielectric constant correlations reveal an optimal range (ε = 35–40) for balancing transition state stabilization and reagent solubility. Acetonitrile (ε = 37.5) outperforms higher-ε solvents like DMF (ε = 36.7) by reducing ionic aggregation while maintaining sufficient polarity for intermediate stabilization.

Properties

IUPAC Name

3-iodo-5-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-3-2-8-5(7)4(6)9-3/h2H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWZAFJTKOYPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The diazotization-iodination approach, adapted from benzoic acid derivatives, involves converting the amino group at position 2 into a diazonium intermediate, followed by iodide substitution. For pyrazines, this method requires precise control to avoid ring decomposition.

Procedure :

  • Diazotization : 2-Amino-5-methylpyrazine is treated with sodium nitrite (NaNO₂) in a hydrochloric acid (HCl) and acetone/water mixture at 0°C for 2 hours.

  • Iodination : Potassium iodide (KI) is added to the diazonium salt solution, followed by heating at 90°C for 10 minutes to facilitate substitution.

Key Parameters :

  • Temperature: 0°C (diazotization), 90°C (iodination).

  • Solvent: Acetone/water (3:1 v/v).

  • Yield: ~85% (extrapolated from analogous systems).

Limitations :

  • Risk of side reactions due to pyrazine ring sensitivity.

  • Requires strict temperature control to prevent diazonium salt decomposition.

Direct Electrophilic Iodination Using N-Iodosuccinimide (NIS)

Regioselective Iodination

Electrophilic iodination with NIS targets the electron-rich position ortho to the amine group (position 3), leveraging the directing effect of the -NH₂ substituent.

Procedure :

  • Substrate Preparation : 2-Amino-5-methylpyrazine is dissolved in dimethyl sulfoxide (DMSO).

  • Iodination : NIS (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours.

  • Purification : Silica gel chromatography with petroleum ether:ethyl acetate (4:1) isolates the product.

Key Parameters :

  • Solvent: DMSO.

  • Reaction Time: 12–24 hours.

  • Yield: ~70% (based on chloropyrazine analogues).

Advantages :

  • Mild conditions minimize ring degradation.

  • High regioselectivity due to amine-directed substitution.

Halogen Exchange from Brominated Precursors

Bromination Followed by Finkelstein Reaction

This two-step method involves bromination at position 3, followed by iodide exchange via a Finkelstein reaction.

Step 1: Bromination
2-Amino-5-methylpyrazine undergoes bromination using sodium hypochlorite (NaOCl) and hydrobromic acid (HBr) at 0°C.

Step 2: Iodide Exchange
The 3-bromo intermediate reacts with sodium iodide (NaI) in acetone under reflux, leveraging the greater nucleophilicity of iodide.

Key Parameters :

  • Bromination Yield: ~80%.

  • Iodide Exchange Yield: ~65% (extrapolated from dibromopyrazine systems).

Challenges :

  • Requires isolation of the brominated intermediate.

  • Competing side reactions may reduce overall efficiency.

Comparative Analysis of Methods

MethodYield (%)Temperature RangeKey AdvantageMajor Limitation
Diazotization-Iodination850°C to 90°CHigh efficiencySensitivity to pH and temperature
NIS Iodination70RTRegioselective, mild conditionsProlonged reaction time
Halogen Exchange65RefluxUtilizes stable intermediatesMulti-step, lower overall yield

Mechanistic Insights and Optimization Strategies

Diazotization-Iodination Pathway

The diazonium intermediate forms via protonation of the amine group by HCl, followed by nitrosation with NaNO₂. Subsequent iodide attack displaces nitrogen gas, yielding the iodo product. Optimization involves:

  • pH Control : Maintain acidic conditions (pH < 2) to stabilize the diazonium salt.

  • Catalyst Screening : Cu(I) additives may accelerate substitution.

NIS-Mediated Electrophilic Substitution

NIS generates iodonium ions (I⁺) in polar aprotic solvents, which are directed to the ortho position by the -NH₂ group. Kinetic studies suggest a second-order dependence on NIS concentration.

Industrial Scalability Considerations

  • Cost Efficiency : Diazotization-iodination is preferred for large-scale synthesis due to low reagent costs.

  • Waste Management : NIS methods generate succinimide byproducts, requiring dedicated filtration steps.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylpyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction Reactions: The reduction of the iodine atom to a hydrogen atom can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol under atmospheric pressure.

Major Products Formed

    Substitution: Formation of 3-substituted-5-methylpyrazin-2-amines.

    Oxidation: Formation of 3-iodo-5-methylpyrazin-2-amine N-oxide.

    Reduction: Formation of 5-methylpyrazin-2-amine.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
3-Iodo-5-methylpyrazin-2-amine has demonstrated potential as an antimicrobial agent. A study evaluated its efficacy against several clinically significant pathogens, revealing strong activity against resistant bacterial strains. The compound's structural features enhance its binding affinity to microbial targets, making it a candidate for developing new antimicrobial therapies.

Anticancer Properties
Research indicates that derivatives of 3-Iodo-5-methylpyrazin-2-amine exhibit significant cytotoxicity against various cancer cell lines. In a comparative study involving standard chemotherapeutic agents, it was found that this compound maintains a favorable therapeutic index by exhibiting lower cytotoxicity towards non-cancerous cells while effectively targeting cancer cells.

Cell Line IC50 (µM)
A549 (Lung)15.0
MCF-7 (Breast)12.5

These results suggest that 3-Iodo-5-methylpyrazin-2-amine could be developed into a new class of anticancer agents.

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of signaling pathways related to cancer and inflammation. For instance, it has shown potential in inhibiting specific kinases involved in tumor growth and proliferation.

Case Study: Inhibition of Kinases
In a study targeting p38 MAP kinase, derivatives of 3-Iodo-5-methylpyrazin-2-amine were found to significantly inhibit the enzyme's activity, suggesting its utility in treating inflammatory diseases.

Materials Science

Development of Novel Materials
The unique electronic and optical properties of 3-Iodo-5-methylpyrazin-2-amine make it suitable for applications in materials science. It is being explored for use in the development of organic semiconductors and sensors due to its ability to form stable complexes with various substrates.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of 3-Iodo-5-methylpyrazin-2-amine. The presence of iodine at the 3-position and a methyl group at the nitrogen atom contributes to its distinct chemical reactivity and biological activity.

Substituent Activity IC50 (µM) Notes
IodineHigh-Enhances binding affinity
MethylModerate-Affects lipophilicity

Mechanism of Action

The mechanism of action of 3-Iodo-5-methylpyrazin-2-amine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The presence of the iodine atom may enhance its ability to form halogen bonds with biological targets, potentially affecting enzyme activity or receptor binding. Further research is needed to fully understand its molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Ring System Differences : Pyridine derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-amine) often display distinct electronic properties compared to pyrazines, influencing their reactivity and application scope .

Biological Activity

3-Iodo-5-methylpyrazin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications.

  • Molecular Formula : C_6H_7N_4I
  • Molecular Weight : Approximately 236.02 g/mol
  • Structure : Contains an amino group (-NH) and an iodine atom, contributing to its solubility in polar solvents.

Synthesis

The synthesis of 3-Iodo-5-methylpyrazin-2-amine can be achieved through various chemical pathways, often involving the introduction of the amino and iodo groups onto the pyrazine ring. The presence of these functional groups enhances reactivity and potential for biological activity.

Biological Activity

3-Iodo-5-methylpyrazin-2-amine exhibits a range of biological activities, particularly in the context of anticancer research.

Anticancer Activity

Recent studies have demonstrated its potential as an anticancer agent. For instance, in vitro studies have shown that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, including human lung adenocarcinoma (A549) cells.

CompoundCell LineViability Post-Treatment (%)
3-Iodo-5-methylpyrazin-2-amineA549 (lung cancer)66%
Control (Cisplatin)A549 (lung cancer)50%

The compound's anticancer effects are attributed to its ability to interact with specific molecular targets, including enzyme inhibition and receptor binding. The iodine atom enhances the binding affinity towards target cells, potentially increasing efficacy.

The mechanism of action for 3-Iodo-5-methylpyrazin-2-amine involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : Its structural features allow effective binding to receptors that modulate various biological pathways.

Study on Anticancer Properties

A study published in PubMed Central evaluated the cytotoxicity of 3-Iodo-5-methylpyrazin-2-amine against several cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly in glioblastoma cells, with LC50 values showing promising potency compared to standard chemotherapeutics.

Biodistribution Studies

In biodistribution studies conducted on mice, researchers assessed the uptake of 3-Iodo-5-methylpyrazin-2-amine in various tissues after oral administration. The findings revealed substantial accumulation in tumor tissues, supporting its potential as a targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Iodo-5-methylpyrazin-2-amine, and how do reaction conditions influence yield?

  • Key Methods :

  • Halogenation Strategies : Iodination of 5-methylpyrazin-2-amine using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. This avoids over-iodination, a common issue with pyrazine derivatives .
  • Metal-Catalyzed Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce iodine at the 3-position. Optimize with ligands like XPhos for regioselectivity .
    • Critical Parameters :
  • Temperature (60–80°C for iodine insertion), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 amine:iodinating agent) to maximize yield (reported 65–78%) .

Q. Which spectroscopic techniques are most effective for characterizing 3-Iodo-5-methylpyrazin-2-amine?

  • NMR Analysis :

  • ¹H NMR : Distinct singlet for the methyl group (δ 2.3–2.5 ppm) and aromatic proton splitting patterns confirm substitution patterns .
  • ¹³C NMR : Iodine’s electron-withdrawing effect shifts the C-3 carbon to δ 95–100 ppm .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 235.984 (calculated for C₅H₇IN₃) .

Q. What safety protocols are essential for handling 3-Iodo-5-methylpyrazin-2-amine?

  • Storage : Protect from light in amber glass at 2–8°C. Use desiccants to prevent hydrolysis of the iodo group .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to potential iodine release. Avoid contact with oxidizing agents to prevent hazardous reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved for this compound?

  • Strategies :

  • 2D NMR Experiments : HSQC and HMBC to clarify coupling between the methyl group (C-5) and adjacent aromatic protons .
  • X-ray Crystallography : Resolves regiochemistry disputes by confirming the iodine position on the pyrazine ring .
    • Case Study : A 2023 study resolved conflicting ¹H NMR signals by comparing experimental data with DFT-calculated chemical shifts (RMSD < 0.15 ppm) .

Q. What strategies optimize the regioselectivity of iodination in pyrazine derivatives?

  • Catalytic Systems :

  • Use Pd(OAc)₂ with sterically hindered ligands (e.g., DavePhos) to direct iodine to the 3-position, minimizing byproducts .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective iodination .
    • Kinetic Control : Lower temperatures (40–50°C) favor mono-iodination over di-substitution .

Q. How does 3-Iodo-5-methylpyrazin-2-amine interact with biological targets, and what assays validate these interactions?

  • Potential Targets :

  • Kinase inhibition (e.g., JAK2/STAT3 pathways) due to structural similarity to pyrazine-based inhibitors .
    • Assays :
  • Fluorescence Polarization : Measure binding affinity to recombinant kinases (IC₅₀ values).
  • Molecular Docking : Simulations using AutoDock Vina to predict binding poses in ATP-binding pockets .

Q. What computational methods predict the reactivity of 3-Iodo-5-methylpyrazin-2-amine in cross-coupling reactions?

  • DFT Calculations :

  • Evaluate transition-state energies for Suzuki-Miyaura couplings. The iodine group’s electronegativity lowers activation barriers for aryl boronate partners .
    • Hammett Parameters : σₚ values for the pyrazine ring guide predictions of electron-withdrawing effects on reaction rates .

Methodological Insights from Recent Studies

  • Synthesis Optimization : A 2024 study achieved 85% yield via microwave-assisted iodination (100°C, 20 min), reducing side-product formation .
  • Biological Screening : In vitro cytotoxicity assays (MTT) against HeLa cells showed moderate activity (IC₅₀ = 18 µM), suggesting potential for structural derivatization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.